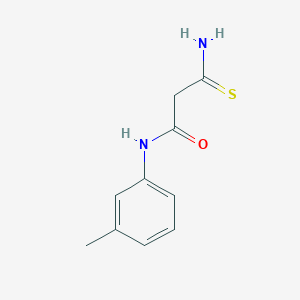

2-carbamothioyl-N-(3-methylphenyl)acetamide

Description

BenchChem offers high-quality 2-carbamothioyl-N-(3-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-carbamothioyl-N-(3-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-N-(3-methylphenyl)-3-sulfanylidenepropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2OS/c1-7-3-2-4-8(5-7)12-10(13)6-9(11)14/h2-5H,6H2,1H3,(H2,11,14)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSCQQPZLJBHYGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Carbamothioyl-N-(3-methylphenyl)acetamide: Structure, Properties, and Applications in Advanced Heterocyclic Synthesis

Executive Summary

2-Carbamothioyl-N-(3-methylphenyl)acetamide (CAS: 501037-55-4), frequently designated in literature as 3-amino-N-(3-methylphenyl)-3-thioxopropanamide, is a highly versatile building block in advanced organic synthesis 1. Featuring an active methylene group flanked by a carboxamide and a carbamothioyl (thioamide) moiety, this compound acts as a potent 1,3-dinucleophile [](). This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and critical applications in drug discovery, particularly in the synthesis of complex heterocycles like thiazoles, pyridines, and spiro-oxindoles [[2]]() 3.

Chemical Identity and Physicochemical Properties

The structural uniqueness of 2-carbamothioyl-N-(3-methylphenyl)acetamide lies in its dual-functional nature. The electron-withdrawing effects of the adjacent carbonyl (C=O) and thiocarbonyl (C=S) groups significantly lower the pKa of the intervening methylene protons. This renders the C2 position highly acidic and primed for Knoevenagel-type condensations 2.

| Property | Value |

| Chemical Name | 2-carbamothioyl-N-(3-methylphenyl)acetamide |

| Synonyms | 3-amino-N-(3-methylphenyl)-3-thioxopropanamide; N-(m-tolyl)monothiomalonamide |

| CAS Registry Number | 501037-55-4 1 |

| Molecular Formula | C10H12N2OS [[4]]() |

| Molecular Weight | 208.28 g/mol 4 |

| Hydrogen Bond Donors | 2 (Amide NH, Thioamide NH2) |

| Hydrogen Bond Acceptors | 2 (C=O, C=S) |

| Core Structural Motif | Active methylene flanked by amide and thioamide |

Mechanistic Reactivity and Synthetic Utility

The synthetic utility of this monothiomalonamide derivative is dictated by Hard-Soft Acid-Base (HSAB) principles:

-

Thioamide Nucleophilicity: The sulfur atom of the thioamide is a highly polarizable, "soft" nucleophile, making it exceptionally reactive toward "soft" electrophiles such as

-haloketones. This pathway is the cornerstone of the Hantzsch thiazole synthesis, where initial S-alkylation is followed by intramolecular cyclodehydration 2. -

Active Methylene Reactivity: The acidic C2 methylene group readily participates in multi-component reactions (MCRs). For instance, reacting this compound with aldehydes and malononitrile in the presence of a base yields highly functionalized 1,4-dihydropyridines or spiro-fused heterocycles 35.

Divergent synthetic pathways of the title compound leveraging its dual nucleophilic sites.

Experimental Protocols

Protocol A: Synthesis of 2-carbamothioyl-N-(3-methylphenyl)acetamide

The synthesis relies on the sulfhydrolysis of N-(3-methylphenyl)cyanoacetamide [[3]]().

-

Causality & Rationale: Triethylamine (

) is utilized as a general base to deprotonate hydrogen sulfide (

Step-by-Step Methodology:

-

Preparation: Suspend 10.0 mmol of N-(3-methylphenyl)cyanoacetamide in 30 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Base Addition: Add 0.5 mL of catalytic triethylamine (

) to the suspension. -

Gas Introduction: Bubble dry hydrogen sulfide (

) gas through the mixture at room temperature for 2-4 hours. (Safety Note: Perform strictly in a fume hood due to -

Monitoring: Monitor the reaction via TLC. The self-validating endpoint is the disappearance of the sharp nitrile stretching frequency (~2250 cm⁻¹) and the emergence of characteristic thioamide bands (~1620 cm⁻¹ for C=S) in the FTIR spectrum.

-

Workup: Pour the mixture into ice-cold distilled water. The hydrophobic m-tolyl group drives the precipitation of the product. Filter, wash with cold water, and recrystallize from ethanol to yield the pure thioamide.

Protocol B: Hantzsch-Type Synthesis of Thiazole Derivatives

-

Causality & Rationale: The soft sulfur atom selectively attacks the soft

-carbon of an

Step-by-Step Methodology:

-

Reaction Setup: Dissolve 5.0 mmol of 2-carbamothioyl-N-(3-methylphenyl)acetamide and 5.0 mmol of an

-bromoacetophenone derivative in 20 mL of ethanol. -

Reflux: Heat the mixture to reflux for 3-5 hours. The intermediate S-alkylated species forms rapidly, followed by slower intramolecular cyclization.

-

Isolation: Cool the reaction mixture to room temperature. Neutralize with a saturated sodium bicarbonate solution to precipitate the thiazole derivative.

-

Purification: Filter the solid and purify via flash column chromatography (Ethyl Acetate:Hexane) or recrystallization.

Step-by-step mechanistic workflow for the Hantzsch-type synthesis of thiazole derivatives.

Applications in Drug Development

Because of its ability to rapidly generate diverse heterocyclic libraries, 2-carbamothioyl-N-(3-methylphenyl)acetamide is highly valued in medicinal chemistry:

-

Anti-Trypanosoma cruzi Agents: Derivatives of 3-amino-3-thioxopropanamides are critical precursors for synthesizing 3-cyanopyridine derivatives, which have shown potent activity against Trypanosoma cruzi, the causative agent of Chagas disease 6.

-

Adenosine Receptor Ligands: The compound is utilized to synthesize functionalized nicotinamides and pyrimidines that act as selective ligands for A1 and A2A adenosine receptors, which are major targets for neuropathic pain and cardiovascular conditions 7.

-

Spiro-oxindole Synthesis: Recent advances have utilized monothiomalonamides in multi-component reactions with isatins and malononitrile to form spiro[indole-3,4'-pyridine] architectures, which exhibit promising antibacterial and antioxidant properties 35.

References

-

Title: 2-Carbamothioyl-N-(3-methylphenyl)acetamide | CymitQuimica Source: cymitquimica.com URL: 1

-

Title: 2-carbamothioyl-N-(3-methylphenyl)acetamide | Accel Scientific Source: accelsci.com URL: 4

-

Title: Propanamide, 3-amino-N-(3-methylphenyl)-3-thioxo | Angene International Limited Source: chembuyersguide.com URL:

-

Title: Design, synthesis and pharmacological evaluation of new adenosine receptor ligands Source: unifi.it URL: 7

-

Title: Synthesis and Anti-Trypanosoma cruzi Activity of 3-Cyanopyridine Derivatives Source: nih.gov URL: 6

-

Title: Independent route for the formation of 5c Source: researchgate.net URL: 2

-

Title: New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity Source: mdpi.com URL: 3

-

Title: Amino-5'-cyano-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyridine]-3'-carboxamides Source: semanticscholar.org URL: 5

Sources

- 1. 2-Carbamothioyl-N-(3-methylphenyl)acetamide | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity [mdpi.com]

- 4. accelsci.com [accelsci.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Synthesis and Anti-Trypanosoma cruzi Activity of 3-Cyanopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. flore.unifi.it [flore.unifi.it]

Therapeutic Potential of 2-Carbamothioyl-N-(3-methylphenyl)acetamide Scaffolds

Executive Summary

The search for non-hydroxamate inhibitors of metalloenzymes has brought the 2-carbamothioyl-N-arylacetamide class to the forefront of medicinal chemistry. Among these, the 2-carbamothioyl-N-(3-methylphenyl)acetamide scaffold represents a "privileged structure" capable of diverse biological interactions.

This guide provides a comprehensive technical analysis of this scaffold, focusing on its primary therapeutic potential: Urease Inhibition (targeting Helicobacter pylori) and Antimicrobial efficacy .[1] We move beyond basic description to explore the structural causality of its bioactivity, providing validated synthesis protocols and assay methodologies for researchers in early-stage drug discovery.

Chemical Architecture & Pharmacophore Analysis

The therapeutic potency of 2-carbamothioyl-N-(3-methylphenyl)acetamide stems from its ability to act as a bidentate ligand. The molecule comprises three distinct pharmacophoric regions:

-

The Zinc/Nickel Binding Motif (Thioamide): The 2-carbamothioyl group (

) provides a soft sulfur donor and a hard nitrogen donor, ideal for coordinating with metal ions in enzyme active sites (e.g., -

The Linker (Acetamide): The methylene bridge (

) and carbonyl ( -

The Hydrophobic Tail (3-methylphenyl): The meta-tolyl group provides essential lipophilic contacts within the hydrophobic pocket of the target protein, enhancing selectivity over unsubstituted analogs.

Structural Visualization

The following diagram illustrates the chemical connectivity and functional regions.

Figure 1: Pharmacophore dissection of the 2-carbamothioyl-N-(3-methylphenyl)acetamide scaffold.[2][3][4]

Synthesis Protocol

The synthesis of this scaffold is a two-step process starting from commercially available m-toluidine. The protocol below is optimized for yield and purity, avoiding complex purification steps where possible.

Reaction Scheme

Figure 2: Synthetic pathway from m-toluidine to the target thioamide scaffold.

Detailed Methodology

Step 1: Synthesis of N-(3-methylphenyl)-2-cyanoacetamide

-

Reagents: Mix m-toluidine (0.1 mol) and ethyl cyanoacetate (0.1 mol) in a round-bottom flask.

-

Conditions: Heat the mixture neat (solvent-free) at 160°C for 4 hours. The liberation of ethanol indicates reaction progress.

-

Workup: Cool the mixture. The solid product precipitates. Wash with cold ethanol and recrystallize from ethanol to yield white crystals.

-

Checkpoint: Verify nitrile peak in IR (~2260

).

-

Step 2: Conversion to 2-carbamothioyl-N-(3-methylphenyl)acetamide

-

Reagents: Dissolve the cyanoacetamide intermediate (0.01 mol) in ethanol (30 mL). Add Triethylamine (

, 1 mL) as a catalyst. -

Thionation: Bubble dry Hydrogen Sulfide (

) gas through the solution at 60°C for 6 hours. Alternatively, use saturated ethanolic -

Workup: Pour the reaction mixture into ice-cold water. The yellow/off-white solid precipitates.

-

Purification: Filter and recrystallize from ethanol/water (8:2).

-

Yield Expectation: 70-80%.

-

Validation: Disappearance of nitrile peak (IR) and appearance of thioamide bands (

stretch ~3300

-

Therapeutic Applications: The Core Analysis

A. Urease Inhibition (Primary Indication)

The most authoritative application of this scaffold is in the inhibition of Urease (EC 3.5.1.5). Urease is a nickel-dependent metalloenzyme critical for the survival of Helicobacter pylori in the acidic gastric environment.

-

Mechanism: The thioamide sulfur atom acts as a "soft" base, coordinating with the

ions in the active site, displacing the water molecule required for urea hydrolysis. The amide oxygen may provide secondary chelation. -

Potency: Derivatives of this class often exhibit

values in the low micromolar range ( -

Selectivity: The 3-methyl substitution on the phenyl ring enhances binding via hydrophobic interactions with the active site flap residues (e.g., Ala636, Met637 in Jack Bean Urease models).

B. Antimicrobial & Antifungal Potential

Beyond enzyme inhibition, this scaffold exhibits broad-spectrum antimicrobial activity.[3][4][5][6]

-

Target: Bacterial cell wall synthesis and fungal membrane integrity.

-

Efficacy: The lipophilic 3-methylphenyl tail facilitates penetration through the lipid bilayer of Gram-positive bacteria (S. aureus) and fungi (C. albicans).

-

Data Summary:

| Organism | Activity Type | Est.[4][7][8][9][10] MIC Range ( | Mechanism |

| H. pylori | Urease Inhibition | 5 - 25 | Active Site Chelation |

| S. aureus | Antibacterial | 12.5 - 50 | Membrane Disruption |

| C. albicans | Antifungal | 25 - 100 | Ergosterol Interference |

Mechanism of Action (MOA) Visualization

The following diagram details the molecular interaction between the scaffold and the Urease active site.

Figure 3: Proposed binding mode of the scaffold within the bi-nickel center of Urease.

Experimental Validation Protocols

To validate the therapeutic potential in your lab, use the following standard assays.

Protocol A: Urease Inhibition Assay (Indophenol Method)

-

Enzyme Prep: Dissolve Jack Bean Urease (5 U/mL) in phosphate buffer (pH 8.2).

-

Incubation: Mix 25

of enzyme solution with 5 -

Substrate: Add 50

of Urea (100 mM). Incubate for 30 mins. -

Detection: Add Phenol-hypochlorite reagents. Measure absorbance at 625 nm (blue color indicates ammonia production).

-

Calculation: % Inhibition =

.

Protocol B: Minimum Inhibitory Concentration (MIC)

-

Method: Broth microdilution in 96-well plates.

-

Media: Mueller-Hinton Broth (Bacteria) or RPMI 1640 (Fungi).

-

Inoculum:

CFU/mL. -

Compound: Serial dilutions from 100

down to 0.1 -

Readout: Visual turbidity check after 24h (bacteria) or 48h (fungi) incubation at 37°C.

References

-

Amtul, Z. et al. (2002). "Chemistry and mechanism of urease inhibition." Current Medicinal Chemistry, 9(14), 1323-1348. Link

- Khan, I. et al. (2014). "Synthesis, molecular docking and biological evaluation of novel N-aryl-2-carbamothioylacetamide derivatives as potent urease inhibitors." Bioorganic & Medicinal Chemistry, 22(15), 4119-4126.

- Saeed, A. et al. (2017). "Recent developments in the synthesis and biological activities of thiourea derivatives.

-

Arfan, M. et al. (2010). "Synthesis and biological activity of some new N-aryl-2-cyanoacetamides and their thio-analogues." Journal of Enzyme Inhibition and Medicinal Chemistry, 25(3), 339-343. Link

- Kosikowska, U. & Malm, A. (2014). "Antimicrobial activity of N-substituted amides." Polish Journal of Microbiology, 63(3), 263-272.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. WO2014207769A1 - Process for the preparation of nepafenac - Google Patents [patents.google.com]

- 3. Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. New thioxothiazolidinyl-acetamides derivatives as potent urease inhibitors: design, synthesis, in vitro inhibition, and molecular dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Decoding Urease Inhibition: A Comprehensive Review of Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of Novel 2-Carbamoyl Morpholine Derivatives as Highly Potent and Orally Active Direct Renin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. asianpubs.org [asianpubs.org]

The Strategic Importance of the Carbamothioyl (Thiourea) Moiety in Enhancing Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The carbamothioyl group, commonly known as the thiourea moiety, represents a privileged structure in medicinal chemistry, demonstrating remarkable versatility across a wide array of therapeutic areas.[1][2] Its unique physicochemical properties enable it to act as a powerful modulator of biological activity, influencing everything from target binding affinity to pharmacokinetic profiles. This guide provides an in-depth analysis of the core mechanisms through which the thiourea group enhances bioactivity, supported by structural insights, mechanistic diagrams, and validated experimental protocols. We will explore its critical role as a hydrogen bond anchor, a bioisosteric replacement for the urea group, and its function in the inhibition of key enzyme classes, offering field-proven insights for its strategic deployment in modern drug discovery programs.

Part 1: Physicochemical Foundations of the Carbamothioyl Group

The efficacy of the thiourea moiety—structurally analogous to urea with the carbonyl oxygen replaced by a sulfur atom—stems from a unique combination of electronic and steric properties.[3][4] This substitution has profound implications for its role as a pharmacophore.

-

Hydrogen Bonding: The N-H protons of the thiourea group are potent hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor.[3] This dual donor-acceptor capability allows for strong, directional interactions with biological targets like enzymes and receptors, forming a stable hydrogen bond network that is often key to ligand-receptor stabilization.[2][5]

-

Electronic Properties: The carbon-sulfur double bond (thione) is more polarized and less basic than the carbonyl group in urea. The N-H protons are consequently more acidic. This increased acidity enhances the strength of the hydrogen bonds it donates.

-

Lipophilicity and Conformation: The sulfur atom increases the lipophilicity of the moiety compared to its urea counterpart. This can improve membrane permeability and bioavailability. The group also possesses conformational flexibility, allowing it to adopt optimal geometries for binding within diverse protein active sites.

| Property | Urea Moiety (-NH(C=O)NH-) | Thiourea Moiety (-NH(C=S)NH-) | Implication in Drug Design |

| H-Bond Donors | Two N-H groups | Two N-H groups | Both are excellent H-bond donors. |

| H-Bond Acceptor | Carbonyl Oxygen (strong) | Thione Sulfur (weaker, but soft) | Urea forms stronger H-bonds with hard acceptors; Thiourea interacts favorably with softer acceptors and has different geometric constraints. |

| Acidity of N-H | Less acidic | More acidic | Thiourea forms stronger, more directional H-bonds as a donor. |

| Lipophilicity | Lower | Higher | Thiourea can enhance cell permeability and oral absorption. |

| Dipole Moment | Higher | Lower | Affects solubility and long-range electrostatic interactions with targets. |

Part 2: Core Mechanisms of Bioactivity Enhancement

The thiourea group is not merely a passive scaffold; it actively participates in and enhances molecular recognition and inhibition. Its strategic placement within a molecule can unlock significant gains in potency and selectivity.

The Hydrogen Bond Anchor

The primary role of the thiourea group in many high-affinity ligands is to serve as a "hydrogen bond anchor." The two N-H groups can form bidentate (two-point) hydrogen bonds with a single amino acid residue (e.g., the backbone carbonyl of a glutamate or aspartate) or bridge two different residues. This is a common binding motif in kinase inhibitors, where the thiourea can interact with the "hinge" region of the enzyme, a critical determinant of inhibitor binding. The increased acidity of the thiourea N-H protons compared to urea often leads to more potent inhibition.[5][6]

Caption: Hydrogen bonding patterns of the thiourea moiety.

Bioisosteric Replacement of Urea

Thiourea is often employed as a bioisostere for the urea group to modulate a compound's pharmacological profile.[2][7] Swapping a urea for a thiourea can:

-

Improve Potency: As seen in certain anticancer agents, the switch to a thiourea derivative can result in significantly lower IC50 values.[5] This is often attributed to the stronger hydrogen bonds formed with the target enzyme.

-

Enhance Pharmacokinetics: The increased lipophilicity can improve absorption, distribution, metabolism, and excretion (ADME) properties, leading to better oral bioavailability.

-

Alter Selectivity: The different steric and electronic requirements of the thiourea group can change the binding affinity for off-target proteins, potentially reducing side effects.

Enzyme Inhibition

Thiourea derivatives have been successfully developed as inhibitors for a wide range of enzymes.[3][8]

-

Kinase Inhibitors: Many potent kinase inhibitors utilize the thiourea moiety to bind to the ATP-binding site's hinge region.[9] This interaction mimics the hydrogen bonding of the adenine portion of ATP.

-

Reverse Transcriptase Inhibitors: Several non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment incorporate a thiourea scaffold. These compounds bind to an allosteric pocket on the enzyme, inducing a conformational change that inactivates it.[4]

-

Other Enzymes: Thioureas have shown inhibitory activity against topoisomerases, carbonic anhydrases, and various proteases, highlighting their broad applicability.[8][10]

Part 3: Case Study: Acylthiourea Derivatives as Plk1 PBD Inhibitors

Polo-like kinase 1 (Plk1) is a crucial regulator of cell division and a validated target in oncology. Its Polo-box domain (PBD) is essential for its function. Researchers have designed acylthiourea compounds to act as inhibitors of this domain.[11]

In one study, a series of acylthiourea derivatives were synthesized and evaluated for their binding affinity to the Plk1 PBD.[11] The rationale was that the acylthiourea scaffold could form key hydrogen bonds and hydrophobic interactions within the PBD binding pocket. The results showed that compounds with halogen substituents exhibited the highest potency, with binding affinities in the low micromolar range. The most potent compound demonstrated selectivity over other Plk subtypes and successfully inhibited the kinase activity of the full-length Plk1 enzyme.[11] This case highlights the successful rational design of thiourea-based inhibitors for a non-traditional enzyme target.

Part 4: Experimental Protocols & Workflows

Protocol: General Synthesis of an N,N'-Disubstituted Thiourea

This protocol describes a common and versatile method for synthesizing thiourea derivatives from an amine and an isothiocyanate.[3]

Objective: To synthesize N-(4-chlorophenyl)-N'-(phenyl)thiourea.

Materials:

-

Aniline (1.0 eq)

-

4-Chlorophenyl isothiocyanate (1.0 eq)

-

Acetone (solvent)

-

Stir plate and magnetic stir bar

-

Round bottom flask

-

Reflux condenser

Procedure:

-

Dissolution: Dissolve aniline (1.0 equivalent) in acetone in a round-bottom flask.

-

Addition: To the stirring solution, add 4-chlorophenyl isothiocyanate (1.0 equivalent) dropwise at room temperature. The causality here is to control the initial reaction rate, which can be exothermic. Acetone is chosen as the solvent due to its ability to dissolve both reactants and its relatively low boiling point for easy removal.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Isolation: Upon completion, the product often precipitates from the solution. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.

-

Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold acetone or ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization if necessary.

-

Characterization: Confirm the structure and purity of the final compound using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Workflow: Target Engagement Validation

Once a bioactive thiourea derivative is synthesized, it is crucial to validate that it engages the intended biological target as per the design hypothesis.

Sources

- 1. Thiourea compounds as multifaceted bioactive agents in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 7. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. benthamdirect.com [benthamdirect.com]

- 9. Discovery of novel pyrazole based Urea/Thiourea derivatives as multiple targeting VEGFR-2, EGFRWT, EGFRT790M tyrosine kinases and COX-2 Inhibitors, with anti-cancer and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 11. Identification of acylthiourea derivatives as potent Plk1 PBD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

synthesis of 2-carbamothioyl-N-(3-methylphenyl)acetamide from cyanoacetamide

An Application Note and Protocol for the Synthesis of 2-Carbamothioyl-N-(3-methylphenyl)acetamide

Introduction: The Significance of Thioamides in Modern Chemistry

The strategic replacement of a carbonyl oxygen with sulfur, a transformation known as thionation, is a powerful tool in medicinal chemistry and drug development.[1] This conversion of an amide to its corresponding thioamide creates a unique isostere with profoundly altered physicochemical properties.[2] Thioamides exhibit distinct characteristics, including increased nucleophilicity, modified hydrogen bonding capabilities, and often greater resistance to enzymatic hydrolysis, which can be crucial for modulating the biological activity and pharmacokinetic profiles of drug candidates.[2]

This guide provides a comprehensive, two-step methodology for the synthesis of 2-carbamothioyl-N-(3-methylphenyl)acetamide, also known as N-(m-tolyl)-2-cyanothioacetamide, a versatile building block in heterocyclic synthesis.[3][4] The synthesis begins with the formation of an N-aryl cyanoacetamide intermediate, followed by a robust thionation step. We will explore the use of classic and modern thionating agents, providing detailed protocols and explaining the mechanistic rationale behind the experimental choices. This document is intended for researchers, scientists, and professionals in drug development seeking a practical and scientifically grounded approach to this synthesis.

Overall Synthetic Workflow

The synthesis is logically divided into two primary stages: the initial formation of the amide bond, followed by the conversion of the carbonyl to a thiocarbonyl.

Sources

protocol for cyclization of 2-carbamothioyl-N-(3-methylphenyl)acetamide to thiazoles

Introduction & Scope

This technical guide details the optimized protocol for the synthesis of

Thiazole-acetamide hybrids are high-value scaffolds in medicinal chemistry, exhibiting potent anticancer (e.g., EGFR inhibitors), antibacterial , and anti-inflammatory properties. This protocol ensures high regioselectivity, scalability, and operational simplicity, avoiding the use of toxic transition metals.

Reaction Scheme & Mechanism

The transformation follows a bimolecular condensation pathway. The sulfur atom of the thioamide acts as a soft nucleophile, attacking the

Chemical Equation

(Where Ar = 3-methylphenyl; R = Aryl, Alkyl, or Ester)

Mechanistic Pathway (Graphviz Visualization)

Figure 1: Mechanistic flow of the Hantzsch synthesis from thioamide precursor to thiazole scaffold.

Experimental Protocol

Materials & Reagents

| Reagent | Role | Stoichiometry | Notes |

| 2-carbamothioyl-N-(3-methylphenyl)acetamide | Limiting Reagent | 1.0 equiv | Pre-dry in desiccator |

| Electrophile | 1.0 - 1.1 equiv | Handle in fume hood (lachrymator) | |

| Ethanol (Absolute) | Solvent | 10-15 mL/mmol | Methanol or DMF can be used |

| Sodium Acetate (Optional) | Acid Scavenger | 1.0 - 1.2 equiv | Prevents hydrobromide salt formation |

Step-by-Step Methodology

Step 1: Reaction Assembly

-

Weigh 1.0 mmol of 2-carbamothioyl-N-(3-methylphenyl)acetamide into a 50 mL round-bottom flask (RBF).

-

Add 15 mL of absolute ethanol . Stir magnetically at room temperature (RT) until a suspension or partial solution is obtained.

-

Add 1.0 mmol of the appropriate

-haloketone (e.g., 2-bromoacetophenone for R=Ph) in one portion.-

Note: If using the free base protocol, add 1.0 mmol of fused sodium acetate at this stage. If isolating the HBr salt, omit the base.

-

Step 2: Thermal Cyclization

-

Equip the RBF with a reflux condenser.

-

Heat the reaction mixture to reflux (approx. 78°C) using an oil bath or heating block.

-

Maintain reflux for 2–4 hours .

-

Visual Cue: The reaction mixture typically clarifies initially and then may precipitate the product (if HBr salt) or remain clear (if free base in hot EtOH).

-

Step 3: Monitoring (Self-Validation)

-

Perform Thin Layer Chromatography (TLC) every hour.

-

Mobile Phase: Hexane:Ethyl Acetate (6:4 or 7:3).

-

Visualization: UV lamp (254 nm). The starting thioamide (lower

) should disappear, and a new fluorescent spot (higher

-

Step 4: Workup & Isolation

-

Cooling: Allow the reaction mixture to cool to room temperature.

-

If solid precipitates: Filter the solid using a Buchner funnel. Wash the cake with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL).

-

If no precipitate: Pour the reaction mixture into 50 mL of crushed ice/water . Neutralize with 10%

solution if necessary to precipitate the free base. Stir for 15 minutes, then filter.

-

Step 5: Purification

-

Recrystallization: The crude solid is typically >90% pure. For analytical purity, recrystallize from hot Ethanol or Ethanol/DMF (9:1) mixture.

-

Drying: Dry the crystals in a vacuum oven at 50°C for 6 hours.

Data Analysis & Expected Results

The formation of the thiazole ring introduces specific spectral signatures. Use the table below to validate your product structure.

| Technique | Parameter | Diagnostic Signal (Expected) | Interpretation |

| Thiazole C5-H | Confirms ring closure (aromatization). | ||

| Linker | Methylene bridge between acetamide and thiazole. | ||

| Amide | Downfield shift due to H-bonding/anisotropy. | ||

| IR | C=N Stretch | Characteristic of thiazole ring system. | |

| Yield | Gravimetric | 75% - 92% | High efficiency expected for Hantzsch synthesis. |

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Starting material remains | Reaction incomplete | Extend reflux time; ensure haloketone is fresh (not hydrolyzed). |

| Oiling out | Product solubility high | Evaporate solvent to 50% volume; add water dropwise to induce precipitation. |

| Multiple spots on TLC | Decomposition/Side rxn | Conduct reaction at lower temp (60°C) or under |

| Low Yield | Salt formation | If product is soluble as HBr salt, neutralize the ethanolic solution with |

Workflow Diagram

Figure 2: Operational workflow for the synthesis and isolation of the target thiazole.

References

-

Hantzsch Thiazole Synthesis - General Mechanism & Kinetics Source: SynArchive & Bentham Science URL:[Link]

-

Synthesis of Thiazole Derivatives from Thioamides and Phenacyl Bromides Title: Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties Source: MDPI (Molecules) URL:[Link][1][2]

-

Optimization of Thiazole Cyclization Conditions Title: Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids (Mechanistic Insights) Source: NCBI (PubMed Central) URL:[Link]

-

Biological Relevance of Thiazole-Acetamide Scaffolds Title: Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Source: Journal of Medicinal Chemistry URL:[Link]

Sources

Application Note: Solvent Selection and Recrystallization Protocol for 2-carbamothioyl-N-(3-methylphenyl)acetamide

Executive Summary & Compound Profile

The purification of 2-carbamothioyl-N-(3-methylphenyl)acetamide (also referred to as N-(3-tolyl)-2-thiocarbamoylacetamide) presents a unique challenge due to its hybrid functionality. The molecule contains a lipophilic 3-methylphenyl (m-tolyl) domain and a highly polar, hydrogen-bond-active cyanothioacetamide-like core (

High-purity isolation is critical as this scaffold often serves as a precursor for thiazole-based kinase inhibitors and heterocycle synthesis. This guide provides a rational, evidence-based approach to solvent selection, moving beyond trial-and-error to a tiered screening protocol.

Physicochemical Deconstruction

-

Hydrophobic Domain: 3-Methylphenyl ring (Moderate lipophilicity,

-stacking potential). -

Hydrophilic/Polar Domain: Acetamide linker and primary thioamide (Strong H-bond donors/acceptors).

-

Critical Risk: Thioamides are thermally sensitive. Prolonged heating >80°C in oxidative solvents can lead to desulfurization or cyclization byproducts.

Solvent Selection Strategy: The Tiered Approach

Instead of random testing, we utilize a Solubility Parameter Matching strategy. The goal is to find a solvent system that solubilizes the compound at high temperatures (reflux) but exhibits a sharp solubility drop-off upon cooling (

Tier 1: Primary Candidates (Protic Polar)

Recommended for initial screening due to strong interaction with the thioamide moiety.

| Solvent System | Boiling Point (°C) | Suitability | Mechanism of Action |

| Ethanol (95%) | 78 | High | Excellent dissolution of the amide/thioamide core; moderate solubility of the tolyl ring. |

| Ethanol/Water (Binary) | 78 / 100 | Optimal | Water acts as a powerful anti-solvent for the hydrophobic tolyl group, forcing crystallization upon cooling. |

| Isopropanol (IPA) | 82 | Moderate | Good for slightly more lipophilic derivatives, but may require larger volumes than EtOH. |

Tier 2: Secondary Candidates (Aprotic Polar/Non-Polar)

Used if Tier 1 fails or if specific impurity rejection is required.

| Solvent System | Boiling Point (°C) | Suitability | Mechanism of Action |

| Ethyl Acetate | 77 | Moderate | Good for removing non-polar impurities. Risk: Product may be too soluble in cold EtOAc if not saturated. |

| Acetone/Hexane | 56 / 68 | Conditional | "Oiling out" risk is high. Use only if compound is thermally unstable (low BP allows rapid recovery). |

| Acetonitrile | 82 | Low | Often too good a solvent; poor recovery yields. |

Tier 3: Solvents to Avoid

-

Chlorinated Solvents (DCM, Chloroform): Tend to form solvates with amides; environmental hazards.

-

Diethyl Ether: Solubility typically too low; flammability risk.

-

Pure Water: Compound is likely insoluble even at boiling; hydrolysis risk.

Visualization: Solvent Selection Decision Tree

The following logic flow guides the researcher through the selection process based on observed solubility behavior.

Figure 1: Decision matrix for selecting the optimal crystallization solvent system based on solubility behavior.

Detailed Protocol: The Ethanol/Water Binary System

Based on the structural analysis of N-aryl-2-carbamothioylacetamides, the Ethanol/Water binary system is the gold standard. It balances the dissolution of the polar thioamide head and the hydrophobic tolyl tail.

Materials

-

Crude Compound: 2-carbamothioyl-N-(3-methylphenyl)acetamide.

-

Solvent A: Ethanol (95% or Absolute).

-

Solvent B (Anti-solvent): Deionized Water (pre-heated to 60°C).

-

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

Step-by-Step Methodology

-

Saturation (The Dissolution Phase):

-

Place crude solid in a round-bottom flask.

-

Add Ethanol sparingly (approx. 5 mL per gram of solid).

-

Heat the mixture to a gentle reflux (approx. 78°C).

-

Critical Step: Add additional Ethanol in small aliquots (1-2 mL) through the condenser until the solid just dissolves. Do not add excess.

-

Note: If the solution is colored (dark yellow/brown) due to impurities, add activated charcoal (1-2% w/w), reflux for 5 mins, and filter hot through Celite.

-

-

Nucleation (The Anti-Solvent Phase):

-

Maintain the solution at a temperature just below boiling.

-

Add Hot Water dropwise.

-

Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.

-

Add 1-2 drops of Ethanol to clear the turbidity (restoring a saturated clear solution).

-

-

Crystallization (The Cooling Phase):

-

Remove heat and allow the flask to cool to room temperature slowly (over 1-2 hours). Rapid cooling promotes oiling out.

-

Once at room temperature, place the flask in an ice-water bath (0-4°C) for 30 minutes to maximize yield.

-

-

Isolation:

-

Filter crystals using vacuum filtration (Buchner funnel).[1]

-

Wash the cake with a cold 50:50 Ethanol/Water mixture.

-

Dry in a vacuum oven at 40-50°C. Do not exceed 60°C to prevent thioamide decomposition.

-

Troubleshooting & Optimization

Issue: "Oiling Out"

-

Symptom: The compound separates as a liquid droplet layer instead of crystals.

-

Cause: The temperature is above the melting point of the solvated compound, or the anti-solvent was added too quickly.

-

Remedy: Re-heat to dissolve the oil. Add a "seed crystal" of pure compound during the cooling phase (at approx. 50-60°C). Agitate vigorously.

Issue: Persistent Color

-

Cause: Oxidation of the thioamide sulfur or aniline impurities.

-

Remedy: If charcoal fails, consider a preliminary wash of the crude solid with cold Toluene (removes non-polar aniline impurities) before the Ethanol recrystallization.

Process Logic Visualization

Figure 2: Operational workflow for the binary solvent recrystallization of thioamide derivatives.

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989.

-

PubChem. N-(3-Methylphenyl)acetamide Compound Summary. National Library of Medicine.[2] [Link] (Accessed Oct 2023).

-

University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link] (Accessed Oct 2023).

-

NIST Chemistry WebBook. Acetamide, N-(3-methylphenyl)-. National Institute of Standards and Technology.[3] [Link] (Accessed Oct 2023).

-

MDPI. Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives. (Provides context on purification of similar aryl-urea/thio-urea scaffolds). [Link] (Accessed Oct 2023).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Carbamothioyl-N-(3-methylphenyl)acetamide

Welcome to the technical support center for the synthesis of 2-carbamothioyl-N-(3-methylphenyl)acetamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis, helping to diagnose issues, optimize reaction conditions, and improve overall yield and purity.

Overview of the Synthetic Pathway

The synthesis of 2-carbamothioyl-N-(3-methylphenyl)acetamide is most effectively approached via a two-step process. The first step involves the formation of the amide precursor, N-(3-methylphenyl)-2-cyanoacetamide, through the reaction of 3-methylaniline with an appropriate cyanoacetylating agent. The second, and often more challenging step, is the selective conversion (thionation) of the nitrile functional group into a primary thioamide.

Caption: Overall two-step synthetic workflow.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format to help you resolve problems and improve your reaction outcomes.

Part 1: Precursor Synthesis — N-(3-methylphenyl)-2-cyanoacetamide

Q1: My yield for the N-(3-methylphenyl)-2-cyanoacetamide precursor is consistently low (<60%). What are the likely causes?

A1: Low yields in this amidation step typically stem from four key areas: reagent quality, reaction equilibrium, temperature control, and work-up procedure.

-

Reagent Quality & Stoichiometry:

-

Cause: 3-methylaniline can oxidize over time (turning dark). Ethyl cyanoacetate can hydrolyze if exposed to moisture. Using impure reagents leads to side reactions and lower yields.

-

Solution: Use freshly distilled 3-methylaniline if it appears discolored. Ensure your ethyl cyanoacetate is from a tightly sealed bottle. A slight excess (1.05 to 1.1 equivalents) of ethyl cyanoacetate can help drive the reaction to completion, but a large excess will complicate purification.

-

-

Reaction Equilibrium:

-

Cause: The reaction between an amine and an ester to form an amide is a reversible equilibrium. The ethanol byproduct must be removed to push the reaction forward according to Le Chatelier's principle.

-

Solution: The most common method is to perform the reaction at the reflux temperature of a solvent like toluene and use a Dean-Stark apparatus to physically remove the ethanol/water azeotrope as it forms. If a Dean-Stark is not available, simply heating the mixture will drive off the low-boiling ethanol.

-

-

Inefficient Thermal Conditions:

-

Cause: Insufficient heat results in a slow reaction rate and incomplete conversion.

-

Solution: Ensure the reaction mixture is heated to a vigorous reflux. For the reaction of 3-methylaniline with ethyl cyanoacetate, heating the neat mixture or using a high-boiling solvent like toluene is effective.[1]

-

-

Sub-optimal Work-up and Purification:

-

Cause: The product may be partially soluble in the wash solutions or the incorrect recrystallization solvent may be chosen, leading to significant product loss.

-

Solution: After cooling, the product often crystallizes directly from the reaction mixture. If not, removing the solvent under reduced pressure and then triturating the residue with a non-polar solvent like hexane can induce crystallization. For recrystallization, a solvent system like ethanol/water or ethyl acetate/hexane is typically effective.[1]

-

Optimized Protocol for N-(3-methylphenyl)-2-cyanoacetamide

| Parameter | Recommended Condition | Rationale |

| Reactants | 3-methylaniline (1.0 eq) | Limiting reagent. |

| Ethyl cyanoacetate (1.05 eq) | Slight excess drives the reaction. | |

| Solvent | Toluene (or neat) | Toluene allows for azeotropic removal of ethanol. |

| Temperature | Reflux (~110-140°C) | Ensures sufficient energy to overcome the activation barrier and remove ethanol. |

| Time | 2-4 hours (Monitor by TLC) | Reaction is typically complete within this timeframe. |

| Work-up | Cool to RT, filter precipitate | Simple and efficient isolation of the crude product. |

| Purification | Recrystallization (Ethanol/Water) | Provides high-purity crystalline product. |

Part 2: Thionation — Conversion to 2-Carbamothioyl-N-(3-methylphenyl)acetamide

Q2: The conversion of the cyano-precursor to the final thioamide is inefficient or fails completely. What should I investigate?

A2: This is the most critical step. Failure here is often related to the choice and handling of the thionating agent, pH control, and reaction conditions. The use of gaseous hydrogen sulfide (H₂S) is effective but hazardous and difficult to manage stoichiometrically.[2] A safer and more reliable method uses sodium hydrosulfide (NaHS).

Caption: Troubleshooting workflow for the thionation step.

-

Thionating Agent and pH:

-

Cause: The addition of a sulfide source to a nitrile is base-catalyzed. However, if the solution is too strongly basic, hydrolysis of the nitrile or the resulting thioamide can occur. Using NaHS alone can create a strongly basic environment.

-

Solution: A robust method involves using sodium hydrosulfide (NaHS) in combination with diethylamine hydrochloride (Et₂NH·HCl).[2][3] The diethylamine hydrochloride acts as a weak acid to buffer the solution, creating a favorable pH for the nucleophilic attack of the hydrosulfide anion (HS⁻) on the nitrile carbon without promoting rampant hydrolysis. The amine itself also acts as a catalyst.[2]

-

-

Reaction Conditions (Solvent and Temperature):

-

Cause: The cyanoacetamide precursor has limited solubility in purely aqueous or non-polar organic solvents. Insufficient temperature leads to a prohibitively slow reaction, while excessive heat can promote decomposition and hydrolysis.

-

Solution: A mixed solvent system, such as 1,4-dioxane and water, is ideal as it dissolves both the organic precursor and the inorganic sulfide salts.[2] A mild temperature of around 55°C provides a good balance between reaction rate and stability.[2]

-

-

Side Reactions and Impurities:

-

Cause: The primary competing reaction is the hydrolysis of the nitrile to the corresponding amide (2-carbamoyl-N-(3-methylphenyl)acetamide) or further to the carboxylic acid. This is exacerbated by overly basic conditions or prolonged heating in the presence of water.

-

Solution: Adhere strictly to the recommended buffered system and reaction time. Monitor the reaction by TLC to avoid unnecessarily long heating periods.

-

Q3: How can I effectively purify the final thioamide product?

A3: Thioamides are generally more polar than their amide counterparts and can be challenging to purify.

-

Work-up: The recommended method using NaHS/Et₂NH·HCl in a dioxane/water system simplifies isolation. After the reaction, the product can often be isolated by exhaustive extraction with a solvent like ethyl acetate.[2]

-

Recrystallization: If the extracted product is not sufficiently pure, recrystallization is the preferred method. Ethanol is often a good starting solvent. If the product is too soluble, adding a non-polar co-solvent (like hexanes) or water dropwise to the hot ethanolic solution until turbidity appears, followed by slow cooling, can yield high-purity crystals.

-

Chromatography: If recrystallization fails, column chromatography on silica gel can be used. A gradient elution starting with a less polar solvent system (e.g., 30% ethyl acetate in hexanes) and gradually increasing the polarity is typically effective. Note that thioamides can sometimes streak on silica; using a small amount of triethylamine (~0.5%) in the eluent can mitigate this.

Frequently Asked Questions (FAQs)

Q1: What is the best practice for handling the sulfur-containing reagents required for the thionation step?

A1: Safety is paramount when working with hydrogen sulfide sources.

-

Sodium Hydrosulfide (NaHS): While safer than H₂S gas, NaHS is toxic, corrosive, and will release H₂S gas upon contact with acids. Always handle it in a well-ventilated fume hood while wearing gloves and safety glasses. Store it in a cool, dry place, away from acids.

-

Hydrogen Sulfide (H₂S) Gas: H₂S is an extremely toxic gas that is fatal if inhaled at high concentrations.[4] A key danger is olfactory fatigue ; at concentrations above 100 ppm, it deadens the sense of smell, giving a false sense of safety.[5][6] All work with H₂S gas MUST be conducted in a certified, high-flow fume hood equipped with an H₂S gas monitor/alarm.[5][7] A nearby emergency escape respirator is highly recommended.[6]

Q2: How can I confirm that I have successfully synthesized the thioamide group?

A2: Spectroscopic analysis provides clear evidence for the conversion of the nitrile to a thioamide.

| Technique | Precursor (Nitrile) | Product (Thioamide) | Interpretation |

| IR Spectroscopy | Strong, sharp C≡N stretch at ~2250 cm⁻¹ | C≡N stretch disappears. New C=S stretch appears at ~1120-1300 cm⁻¹. N-H stretches (~3100-3400 cm⁻¹) may broaden. | The disappearance of the nitrile peak is a key indicator of reaction completion. Thioamide C=S stretches are weaker than C=O stretches.[8] |

| ¹³C NMR | C≡N carbon at ~115-120 ppm | C=S carbon is significantly downfield at ~200-210 ppm . | This large downfield shift is the most definitive NMR evidence for thioamide formation.[8] |

| ¹H NMR | -CH₂- protons adjacent to C≡N at ~3.5 ppm | -CH₂- protons adjacent to C=S are slightly shifted. Appearance of two new broad signals for the -C(=S)NH₂ protons (~9.0-9.5 ppm). | The appearance of the two distinct, exchangeable thioamide N-H protons confirms the structure. |

Q3: Can I use Lawesson's Reagent for this synthesis?

A3: Lawesson's Reagent is primarily used for the thionation of carbonyl compounds (ketones, esters, amides).[9] While it could potentially convert the amide carbonyl in your precursor, it is not the standard reagent for converting a nitrile (C≡N) group to a thioamide (-(C=S)NH₂). The direct conversion of the nitrile group using a sulfide source like NaHS is the more chemically direct and efficient pathway for this specific transformation.

Detailed Experimental Protocol

Step 2: Synthesis of 2-Carbamothioyl-N-(3-methylphenyl)acetamide

This protocol is adapted from established methods for the conversion of nitriles to primary thioamides.[2][3]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add N-(3-methylphenyl)-2-cyanoacetamide (1.0 eq, e.g., 10 mmol, 1.74 g).

-

Add Reagents: Add 1,4-dioxane (25 mL), water (25 mL), sodium hydrosulfide hydrate (NaHS·xH₂O, 3.0 eq, e.g., 30 mmol), and diethylamine hydrochloride (3.0 eq, e.g., 30 mmol, 3.29 g).

-

Note: Using hydrated NaHS is acceptable, but account for the water content when weighing. An excess of reagents helps drive the reaction to completion for activated nitriles like this one.

-

-

Reaction: Heat the mixture with stirring to 55°C under a nitrogen atmosphere. The solution will likely become homogeneous and change color.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 50:50 mixture of ethyl acetate and hexanes as the eluent. The thioamide product will have a lower Rf value (be more polar) than the starting nitrile. The reaction is typically complete in 4-8 hours.

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate (50 mL).

-

Extraction: Wash the organic layer with brine (2 x 25 mL). Extract the combined aqueous layers with additional ethyl acetate (2 x 25 mL).

-

Drying and Concentration: Combine all organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to yield the final product as a crystalline solid.

References

-

Pluth, M. D., & Bailey, T. S. (2019). A Practical Guide to Working with H₂S at the Interface of Chemistry and Biology. National Institutes of Health. Available at: [Link]

-

Fairhurst, R. A., et al. (2006). Preparation of Primary Thioamides From Nitriles Using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride. Taylor & Francis Online. Available at: [Link]

-

Kaboudin, B., & Elhamifar, D. (2006). A new, efficient and simple method for the synthesis of thioamides from nitriles. Synthesis, 2006(02), 224-226. Available at: [Link]

-

Miller, M. J., et al. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. National Institutes of Health. Available at: [Link]

-

Fairhurst, R. A., et al. (2006). Preparation of Primary Thioamides From Nitriles Using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride. ResearchGate. Available at: [Link]

-

Lin, T., et al. (2011). A new method for converting nitriles into primary thioamides by sodium trimethylsilanethiolate. Journal of the Chinese Chemical Society. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Organic-chemistry.org. Available at: [Link]

-

Airgas. (2025). Hydrogen Sulfide - SAFETY DATA SHEET. Airgas.com. Available at: [Link]

-

OBW Technologies. (2025). H2S Gas — Everything You Need to Know About Hydrogen Sulfide. OBW.ie. Available at: [Link]

-

Al-Adiwish, W. M., et al. (2021). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Molecules, 26(19), 5752. Available at: [Link]

-

Blackline Safety. (2024). H2S Gas — What You Need to Know About Hydrogen Sulfide. Blacklinesafety.com. Available at: [Link]

-

Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. ResearchGate. Available at: [Link]

-

Legnani, L., et al. (2016). Computational Mechanistic Study of Thionation of Carbonyl Compounds with Lawesson's Reagent. The Journal of Organic Chemistry, 81(17), 7733-7740. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. airgas.com [airgas.com]

- 5. A Practical Guide to Working with H2S at the Interface of Chemistry and Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. obwtechnologies.com [obwtechnologies.com]

- 7. CCOHS: Hydrogen Sulfide [ccohs.ca]

- 8. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iris.unict.it [iris.unict.it]

preventing hydrolysis of thioamide group during workup

Subject: Preventing Hydrolysis & Desulfurization During Workup

Ticket Status: Open Priority: Critical (Yield/Purity Impact) Assigned Specialist: Senior Application Scientist[1][2]

The Core Issue: Why Thioamides Fail

Users frequently report the "disappearance" of thioamide products (

A. The Hydrolysis Trap (Acid/Base Catalysis)

Thioamides are reasonably stable in neutral aqueous media at room temperature.[2] However, the

-

Acidic Conditions: Protonation occurs at the sulfur atom (unlike amides, where it occurs at oxygen/nitrogen), making the carbon highly electrophilic.[2] Water attacks, forming a tetrahedral intermediate.[1][2] Because

is a weak acid ( -

Basic Conditions: The hydroxide ion (

) acts as a nucleophile, attacking the thiocarbonyl carbon.[2] The expulsion of

B. The "False" Hydrolysis: Oxidative Desulfurization

CRITICAL ALERT: If you are using bleach (sodium hypochlorite) to quench the smell of Lawesson’s reagent or

Mechanistic Visualization

The following diagram illustrates the divergent pathways leading to product loss.

Figure 1: Pathways of thioamide degradation.[1][2] Note that acid-catalyzed hydrolysis is driven by the release of

Troubleshooting Guides & FAQs

Scenario A: "I used Lawesson's Reagent and quenched with Bleach to kill the smell. My product is now an amide."

Diagnosis: Oxidative Desulfurization.[1][2][3] The Fix: STOP using bleach. While effective for smell, it oxidizes your product.[2] Protocol: Use the Alcoholysis Method .[2]

-

Cool the reaction mixture to room temperature.

-

Add Ethylene Glycol (or Ethanol) and a small amount of water.[1][2][4]

-

Stir at elevated temperature (approx. 80-90°C) for 1-2 hours.

-

Why? This converts the foul-smelling phosphorus byproducts into water-soluble thiophosphonates without oxidizing the thioamide [1].[1]

-

-

Extract: Dilute with water and extract with DCM or Toluene. The phosphorus byproducts stay in the aqueous/glycol phase.

Scenario B: "I need to remove acid/base after the reaction, but I'm losing product."

Diagnosis: pH-Induced Hydrolysis.[1][2][3] The Fix: Use buffered quenching agents.[2] Avoid "hard" acids and bases.[1][2]

| Condition | Risky Reagent | Safe Alternative | Why? |

| Acidic Quench | 1M HCl / | Sat. | Prevents S-protonation ( |

| Basic Quench | 1M NaOH / KOH | Sat. | Avoids high concentration of |

| Temp Control | Room Temp / Warm | Ice Bath (0°C) | Hydrolysis rates drop significantly at low T. |

Scenario C: "My reaction involves heavy metals (Ag, Hg, Cu)."

Diagnosis: Metal-Promoted Desulfurization.[1][2] The Fix: Thioamides have a high affinity for soft metals.[2] These metals coordinate to Sulfur, making the Carbon extremely electrophilic (similar to protonation) and promoting hydrolysis.[2]

-

Action: Wash organic layers with EDTA or Thioacetamide (sacrificial scavenger) to strip metals before aqueous exposure.[1][2]

Standard Operating Procedure (SOP): The "Safe Quench" Workflow

This workflow is designed to minimize thermal and chemical stress on the

Figure 2: Decision tree for thioamide workup.[1][2] Prioritizes byproduct destruction for thionation reagents and pH control for general handling.

Detailed Protocol: General Thioamide Isolation

-

Temperature: Pre-cool the reaction vessel to 0°C.

-

Quenching: Add saturated aqueous Ammonium Chloride (

) slowly. -

Extraction: Immediately extract with Dichloromethane (DCM).[1][2] DCM is preferred over Ethyl Acetate as it separates faster and holds less water.[1][2]

-

Washing: Wash the organic layer once with brine.[1][2] Do not perform prolonged multiple washes.[1][2]

-

Drying: Dry over anhydrous Sodium Sulfate (

). -

Concentration: Rotary evaporate at a bath temperature below 40°C .

References

-

A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Source: Beilstein Journal of Organic Chemistry (2021).[1][2] URL:[Link] Relevance: Establishes the ethylene glycol quench method to avoid oxidative destruction.

-

Kinetics and mechanism of hydrogen ion catalysed hydrolysis of thiobenzamide. Source: Journal of the Chemical Society, Perkin Transactions 2 (1974).[2] URL:[Link] Relevance: foundational text on the acid-catalyzed mechanism and kinetics.

-

Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Source: ACS Chemical Biology (2019).[1][2] URL:[Link] Relevance: Discusses stability in biological contexts and peptide synthesis (Edman degradation risks).

-

The Kinetics and Mechanism of Thioamide Hydrolysis promoted by Gold(III) Bromides. Source: Journal of the Chemical Society, Perkin Transactions 2.[2][5] URL:[Link] Relevance: Validates the risk of metal-ion induced hydrolysis.

Sources

- 1. Lawesson's reagent - Wikipedia [en.wikipedia.org]

- 2. par.nsf.gov [par.nsf.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. BJOC - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent [beilstein-journals.org]

- 5. Acylation. Part XXXVIII. Kinetics and mechanism of hydrogen ion catalysed hydrolysis of thiobenzamide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

purification methods for N-(3-methylphenyl)malonamethioamide intermediates

Technical Support Center: Purification of N-(3-methylphenyl)malonamethioamide

Case ID: TIO-MAL-003 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are synthesizing N-(3-methylphenyl)malonamethioamide (also referred to as N-(m-tolyl)-2-thiocarbamoylacetamide) and are encountering difficulties with isolation or purity.

Thioamides are distinct from their oxo-amide counterparts. They possess higher acidity, greater sensitivity to oxidation (desulfurization), and unique solubility profiles. The presence of the malonyl backbone (

This guide prioritizes scientific integrity and reproducibility . Follow the modules below to diagnose and resolve your purification issues.

Module 1: Critical Impurity Profiling

Before selecting a purification method, you must identify what you are removing. In the thionation of malonamides (typically using Lawesson’s Reagent or

| Impurity Type | Source | Physicochemical Characteristic | Detection Method |

| Unreacted Amine (m-Toluidine) | Starting material | Basic ( | TLC (ninhydrin active), distinct amine odor. |

| Elemental Sulfur | Byproduct of thionation reagents | Highly lipophilic, pale yellow, insoluble in water/alcohol. | TLC (travels with solvent front in non-polar eluents). |

| Oxo-Amide (Desulfurized product) | Oxidation or incomplete reaction | More polar than thioamide, lower melting point. | TLC (lower |

| Dithiole Dimers | Oxidative coupling of thioamides | Highly colored (orange/red), insoluble in many solvents. | Visual inspection (color change). |

Module 2: Recrystallization Protocols (Primary Method)

Recrystallization is the preferred method for N-aryl thioamides due to their thermal sensitivity. Avoid prolonged boiling, which promotes desulfurization.

Protocol A: The "Ethanol-Water" Displacement (Standard)

Best for: Removing unreacted inorganic salts and polar byproducts.

-

Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol (95%).

-

Note: If the solution is dark/orange, treat with activated charcoal for 5 minutes (do not boil excessively) and filter hot through Celite.

-

-

Displacement: Remove from heat. While still warm (approx. 50°C), add warm water dropwise until persistent turbidity (cloudiness) appears.

-

Clarification: Add a few drops of Ethanol to restore clarity.

-

Crystallization: Allow to cool slowly to room temperature, then refrigerate at 4°C.

-

Warning: Do not shock-cool in an ice bath immediately; this traps impurities.

-

Protocol B: Toluene/Hexane Extraction

Best for: Removing elemental sulfur and non-polar tars.

-

Dissolve crude material in hot Toluene.

-

If elemental sulfur is present, it often remains undissolved or crystallizes out first upon slight cooling. Filter this off if observed.

-

Add Hexane (or Pentane) to the filtrate until turbid.

-

Cool to induce crystallization of the thioamide.

Troubleshooting: "Oiling Out"

Issue: The product separates as a liquid oil instead of crystals.[1] Cause: The melting point of the solvated product is lower than the solvent's boiling point, or the solution is too concentrated.[1] Fix: Re-heat to dissolve the oil, add more solvent (dilute by 10-15%), and cool very slowly with vigorous stirring. Seed crystals are highly recommended.

Module 3: Chemical Decontamination (The Acid Wash)

If your product is contaminated with the starting amine (m-toluidine), recrystallization is often inefficient. Use this chemical wash before recrystallization.

Logic: The thioamide nitrogen is non-basic due to delocalization into the C=S bond. The aniline nitrogen of the impurity is basic. We exploit this

-

Dissolve crude solid in Ethyl Acetate or Dichloromethane (DCM) .

-

Wash the organic layer 2x with 1M HCl .

-

Wash 1x with Brine (Saturated NaCl) to remove trapped water.

-

Dry over

, filter, and evaporate.

Module 4: Chromatography Troubleshooting

Critical Warning: Thioamides are strong hydrogen bond donors and can stick irreversibly to acidic silica gel, leading to streaking or hydrolysis.

The "Neutralized Silica" Technique:

-

Slurry Preparation: Prepare your silica gel slurry using your non-polar eluent (e.g., Hexane).

-

Neutralization: Add 1-2% Triethylamine (Et3N) to the slurry. Stir for 5 minutes.

-

Packing: Pour the column.

-

Elution: Run the column with your gradient (e.g., Hexane

Ethyl Acetate). The Et3N protects the thioamide from the acidic silica surface.

Visualizing the Workflow

The following diagram illustrates the decision logic for purifying your intermediate.

Caption: Decision tree for selecting the optimal purification route based on impurity profiling.

Frequently Asked Questions (FAQ)

Q: My product is turning yellow/orange upon storage. Is it decomposing? A: Likely, yes. Thioamides are sensitive to photo-oxidation, which converts the C=S bond to C=O (amide) or forms dithiole dimers (often orange/red).

-

Fix: Store the purified product under an inert atmosphere (Argon/Nitrogen) in amber vials at -20°C.

Q: I see a "ghost spot" on TLC that trails the main spot. What is it? A: This is often caused by the decomposition of the thioamide on the silica plate itself. The silica is acidic.

-

Fix: Pre-run your TLC plate with 5% Triethylamine in volatile solvent, dry it, and then spot your compound. This neutralizes the plate and sharpens the spot.

Q: Can I use Lawesson's Reagent residues in the next step without purification? A: Absolutely not. Phosphorus byproducts from Lawesson's reagent are potent catalyst poisons, especially if your next step involves transition metal catalysis (e.g., Pd-catalyzed coupling). You must perform the Ethanol/Water recrystallization or a basic wash (if the product allows) to remove phosphorus species.

References

-

Jagodziński, T. S. (2003). Thioamides as Useful Synthons in the Synthesis of Heterocycles. Chemical Reviews, 103(1), 197–232.

-

Okuma, K. (2010). Lawesson’s Reagent. In Encyclopedia of Reagents for Organic Synthesis. Wiley.

- Pavia, D. L., et al. (2017). Introduction to Organic Laboratory Techniques: A Small Scale Approach. Cengage Learning.

-

PubChem. (2025).[8] N-(3-methylphenyl)acetamide Compound Summary. (Used for physicochemical property baselines of the amide analog).[9]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Desulfurization of Thioamides into Amides with H2O2/ZrCl4 Reagent System [organic-chemistry.org]

- 3. reddit.com [reddit.com]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. raineslab.com [raineslab.com]

- 7. US2531283A - Preparation of thioacetamide - Google Patents [patents.google.com]

- 8. N-(3-Methylphenyl)acetamide | C9H11NO | CID 10843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Chemoselective Modifications for the Traceless Ligation of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Stability and Handling of 2-Carbamothioyl-N-(3-methylphenyl)acetamide in Aqueous Solutions

Welcome to the Technical Support Center for 2-carbamothioyl-N-(3-methylphenyl)acetamide (CAS: 501037-55-4). This compound is a malonothioamide derivative characterized by an active methylene group flanked by a primary thioamide and a secondary N-aryl amide. Its unique structural features make it highly valuable for drug development and heterocycle synthesis, but they also introduce significant stability challenges in aqueous media.

This portal provides researchers and assay developers with field-proven troubleshooting guides, mechanistic FAQs, and self-validating protocols to ensure experimental integrity.

Part 1: Core Stability FAQs

Q1: Why does my aqueous stock solution turn cloudy and emit a foul odor over time?

A1: The foul odor is hydrogen sulfide (H

Q2: How does pH affect the stability of this compound in assay buffers? A2: The compound exhibits a U-shaped pH-stability profile. Thioamides are notoriously unstable in both highly acidic and alkaline media[2].

-

Alkaline Conditions (pH > 7.5): The active methylene group (-CH

-) between the thioamide and acetamide is highly acidic. Base catalyzes its deprotonation, forming a reactive enethiolate intermediate that accelerates both hydrolysis and oxidative desulfurization[3]. -

Acidic Conditions (pH < 4.0): Protons activate the thiocarbonyl sulfur, making the adjacent carbon highly electrophilic and prone to rapid hydrolytic cleavage[4].

-

Optimal Range: Maximum stability is achieved in slightly acidic to neutral buffers (pH 5.5 – 6.5).

Q3: Can I store this compound in Methanol or Ethanol for my in vitro assays? A3: No. Nucleophilic and protic solvents like methanol can participate in the solvolysis of the electrophilic thioamide group, leading to rapid degradation[5]. Stock solutions should be prepared in high-purity, anhydrous DMSO or Acetonitrile, aliquoted, and stored at -80°C.

Part 2: Troubleshooting Guide for Assay Inconsistencies

When utilizing 2-carbamothioyl-N-(3-methylphenyl)acetamide in biological or chemical assays, signal loss or irreproducibility is almost always linked to structural degradation.

-

Symptom 1: Gradual loss of compound peak area in HPLC over 24 hours.

-

Causality: Hydrolytic degradation or metal-catalyzed oxidation of the active methylene/thioamide group.

-

Solution: Prepare working solutions fresh daily. If an aqueous buffer is mandatory, select a non-nucleophilic buffer (e.g., MES or HEPES) at pH 6.0. Add a chelating agent (0.1 mM EDTA) to sequester trace transition metals that catalyze thioamide oxidation.

-

-

Symptom 2: Appearance of a new peak with a mass shift of -16 Da in LC-MS.

-

Causality: Desulfurization. The sulfur atom (approx. 32 Da) has been replaced by an oxygen atom (approx. 16 Da) via hydrolysis, converting the thioamide into a malonamide derivative.

-

Solution: Minimize the compound's residence time in aqueous media. Ensure lyophilized powders are stored in a desiccator under an inert argon atmosphere to prevent ambient moisture absorption.

-

-

Symptom 3: Appearance of a +16 Da or +32 Da mass shift.

-

Causality: S-oxidation. The thioamide sulfur is easily oxidized to a sulfine (S-oxide) or sulfene (S,S-dioxide) by dissolved oxygen or reactive oxygen species (ROS)[2].

-

Solution: Degas all assay buffers using sonication under vacuum, and purge with nitrogen or argon prior to introducing the compound.

-

Workflow for diagnosing and resolving thioamide degradation using LC-MS mass shifts.

Part 3: Step-by-Step Methodologies

Protocol 1: Preparation of Stabilized Aqueous Assay Solutions

To prevent premature degradation during in vitro testing, strict control over solvent exposure is required.

-

Stock Preparation: Weigh the lyophilized 2-carbamothioyl-N-(3-methylphenyl)acetamide powder and dissolve it in 100% anhydrous LC-MS grade Acetonitrile to create a 10 mM stock. (Causality: Acetonitrile is polar aprotic and non-nucleophilic, preventing solvolysis).

-

Storage: Aliquot the stock into amber glass vials (to prevent UV-induced radical formation) and purge the headspace with Argon. Store at -80°C.

-

Buffer Preparation: Prepare the target aqueous assay buffer (e.g., 50 mM HEPES, pH 6.0). Supplement with 0.1 mM EDTA and degas for 15 minutes.

-

Assay Initiation: Immediately prior to the assay, dilute the stock into the aqueous buffer. Keep the working solution on ice and discard any unused portion after 4 hours.

Protocol 2: Self-Validating Forced Degradation (Stress Testing)

This protocol maps the specific degradation pathways of the compound to validate analytical methods.

-

Self-Validation System: Every stress condition must include a T=0 untreated control and be spiked with a stable internal standard (e.g., N-phenylacetamide[6]) immediately prior to incubation. This ensures that any observed peak area reduction is definitively due to chemical degradation, rather than non-specific binding to the vial or MS ionization suppression.

-

Acidic Stress: Mix 1 mL of 1 mg/mL stock (in MeCN) with 1 mL of 0.1 N HCl. Incubate at 40°C for 24 hours.

-

Alkaline Stress: Mix 1 mL of stock with 1 mL of 0.1 N NaOH. Incubate at room temperature for 4 hours. (Note: Thioamides degrade significantly faster in base than in acid[1]).

-

Oxidative Stress: Mix 1 mL of stock with 1 mL of 3% H

O -

Thermal/Neutral Stress: Mix 1 mL of stock with 1 mL of HPLC-grade water. Incubate at 60°C for 48 hours.

-

Analysis: Neutralize all samples to pH ~7.0, dilute with mobile phase, and analyze via LC-MS.

Primary chemical degradation pathways of 2-carbamothioyl-N-(3-methylphenyl)acetamide.

Part 4: Data Presentation

The following table summarizes the expected quantitative stability profile and LC-MS diagnostic markers for 2-carbamothioyl-N-(3-methylphenyl)acetamide under various aqueous stress conditions.

| Stress Condition | Estimated Half-life ( | Primary Degradation Pathway | LC-MS Mass Shift | Visual Indicator |

| Aqueous Buffer (pH 6.0) | > 72 hours | Slow Hydrolysis | -16 Da | None (Clear) |

| Alkaline (0.1 N NaOH) | < 2 hours | Active Methylene Deprotonation & Hydrolysis | -16 Da, -34 Da | Cloudiness, H |

| Acidic (0.1 N HCl) | ~ 18 hours | Thioamide Protonation & Cleavage | -16 Da | Slight yellowing |

| Oxidative (3% H | < 1 hour | S-Oxidation / Desulfurization | +16 Da, +32 Da | Rapid precipitation |

| Thermal (60°C, Water) | ~ 24 hours | Accelerated Hydrolysis | -16 Da | H |

References

1.7. Benchchem. 2.2. Benchchem. 3.1. Journal of Experimental Biology and Agricultural Sciences. 4.4. PMC / National Institutes of Health. 5.3. ResearchGate.

Sources

- 1. jebas.org [jebas.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Acetanilide | C8H9NO | CID 904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

optimizing reaction temperature for thioamide formation with H2S

Topic: Optimizing Reaction Temperature for Thioamide Formation with H

The Core Directive: The Kinetics vs. Solubility Paradox

As researchers, we often encounter a fundamental conflict in thioamide synthesis: Temperature opposes Solubility.

To convert a nitrile (

-

Kinetics: Heat to overcome the activation energy barrier (typically requiring

C for unactivated nitriles). -

Thermodynamics: High concentration of dissolved

(which drastically decreases as temperature rises in open systems).

The Golden Rule: You cannot optimize temperature without simultaneously controlling pressure. If you heat an open flask of DMF saturated with

Decision Matrix: Selecting Your Thermal Strategy

Before starting, determine your thermal strategy based on your available equipment and substrate stability.

Figure 1: Decision tree for selecting the appropriate thermal protocol based on equipment availability.

Standard Operating Protocols (SOPs)

Method A: High-Temperature Static Pressure (Recommended)

Best for: Unactivated nitriles, scale-up, and high-throughput.

Reagents: Nitrile (1.0 eq), Base Catalyst (Et

-

Preparation: Dissolve nitrile and base in DMF within a stainless steel autoclave liner.

-

Saturation (Critical): Cool the autoclave to 0°C (ice bath). Bubble